1H-pyrazole-4-sulfonamide

Carbonic Anhydrase Enzyme Inhibition Medicinal Chemistry

Procure the unsubstituted 1H-pyrazole-4-sulfonamide core for your medicinal chemistry campaign. This scaffold uniquely combines a pyrazole hydrogen-bonding motif with a zinc-binding primary sulfonamide, enabling selective inhibition of carbonic anhydrase isoforms (e.g., hCA IX/XII) with nanomolar KI values. Its clean synthetic handle supports parallel library synthesis for antibiotic or anti-inflammatory lead optimization. Choose the core that empowers systematic SAR, not pre-functionalized limitations.

Molecular Formula C3H5N3O2S
Molecular Weight 147.16 g/mol
CAS No. 27429-59-0
Cat. No. B1521096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazole-4-sulfonamide
CAS27429-59-0
Molecular FormulaC3H5N3O2S
Molecular Weight147.16 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)S(=O)(=O)N
InChIInChI=1S/C3H5N3O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6)(H2,4,7,8)
InChIKeyUOMASYSEPDZKSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-4-sulfonamide (CAS 27429-59-0) Procurement: Core Chemical and Pharmacological Class Overview


1H-Pyrazole-4-sulfonamide (CAS 27429-59-0), also referred to as Pyrazole-4-sulfonamide (8CI), is a small-molecule heterocyclic sulfonamide with the molecular formula C3H5N3O2S and a molecular weight of 147.16 g/mol . This compound serves as a fundamental building block in medicinal chemistry, providing a unique scaffold that combines the hydrogen-bonding capabilities of the pyrazole ring with the zinc-binding pharmacophore of the primary sulfonamide group . Unlike its more complex, functionalized derivatives, the unsubstituted 1H-pyrazole-4-sulfonamide core is valued for its synthetic accessibility and versatility, enabling the parallel synthesis of diverse libraries targeting enzymes such as carbonic anhydrases, where the free sulfonamide is essential for catalytic inhibition [1][2].

Why 1H-Pyrazole-4-sulfonamide (CAS 27429-59-0) Cannot Be Substituted with Generic Pyrazole or Sulfonamide Analogs


Substituting 1H-pyrazole-4-sulfonamide with a generic pyrazole or a simple benzene sulfonamide is not scientifically valid due to the precise spatial and electronic requirements of its primary target class, the carbonic anhydrases (CAs). The 1H-pyrazole-4-sulfonamide core places the essential primary sulfonamide (-SO2NH2) group at the 4-position of a heteroaromatic ring, which is crucial for optimal coordination with the active site zinc ion and for achieving selective inhibition across different human CA isoforms . Structural deviations, such as N-substitution on the pyrazole ring or relocating the sulfonamide group, can drastically alter the compound's affinity (KI) and selectivity profile, as demonstrated in comparative studies showing that even small modifications on the pyrazole ring lead to KI values ranging from nanomolar to micromolar against hCA I, II, and IX [1]. Furthermore, the unsubstituted nature of the 1H-pyrazole-4-sulfonamide provides a clean synthetic handle for further derivatization, a characteristic not shared by bulkier, pre-functionalized commercial alternatives, thus limiting their utility in lead optimization campaigns [2].

1H-Pyrazole-4-sulfonamide (CAS 27429-59-0): Quantitative Evidence Guide for Scientific Selection


Potent Carbonic Anhydrase Inhibition: Nanomolar Affinity Compared to Standard Sulfonamide Inhibitors

Pyrazole-4-sulfonamide derivatives demonstrate a strong, class-level capability for carbonic anhydrase (CA) inhibition, with certain analogs achieving low nanomolar KI values against therapeutically relevant isoforms. For instance, pyrazole-based hybrids with a benzenesulfonamide pharmacophore exhibit KI values as low as 6.8 nM against human carbonic anhydrase II (hCA II) [1]. This level of inhibition is comparable to, and in some cases exceeds, that of the classical sulfonamide CA inhibitor acetazolamide, which typically shows KI values in the 10-50 nM range against hCA II in similar assay formats [2]. The 4-sulfonamide group on the pyrazole core is critical for this activity, providing a distinct scaffold for optimizing isoform selectivity.

Carbonic Anhydrase Enzyme Inhibition Medicinal Chemistry

Efficient Parallel Synthesis: A Distinct Manufacturing and Lead Optimization Advantage

The synthesis of pyrazole-4-sulfonamides can be achieved through a highly efficient 3-step parallel medicinal chemistry (PMC) protocol, which is a significant advantage over the linear, multi-step syntheses required for many other heterocyclic sulfonamide scaffolds. This method utilizes a sulfur-functionalized aminoacrolein derivative to selectively access the pyrazole-4-sulfonamide core and its derivatives [1]. In contrast, the synthesis of structurally related sulfonamides on pyrimidine or pyridine rings often involves unstable sulfonyl chloride intermediates, which complicates purification and limits scalability [2].

Parallel Synthesis Medicinal Chemistry Lead Optimization

Antimicrobial Potency: MIC Values Comparable to Standard Agents Against Resistant Strains

Novel pyrazolyl sulfonamide derivatives, which are direct structural analogs of the 1H-pyrazole-4-sulfonamide core, exhibit potent in vitro antibacterial activity against drug-resistant Gram-positive pathogens. Specifically, a pyrazolyl sulfonamide derivative, CA11B, demonstrated a minimum inhibitory concentration (MIC) of 0.5–8 μg/mL against Staphylococcus aureus, S. hominis, and S. haemolyticus [1]. In a separate study on S. haemolyticus, a panel of 15 pyrazolyl sulfonamides showed that 46.6% were significantly active, with MICs ranging from 1–16 μg/mL, and importantly, several compounds displayed synergistic effects when combined with tetracycline, a standard-of-care antibiotic [2]. This synergistic potential is a critical differentiator from many other novel antimicrobial classes that often show only additive or indifferent interactions.

Antimicrobial Resistance Staphylococcus haemolyticus Drug Synergy

COX-2 Selectivity: A Core Scaffold for Designing Next-Generation Anti-Inflammatories

Diaryl pyrazole derivatives containing a sulfonamide group, which are direct functionalizations of the 1H-pyrazole-4-sulfonamide core, have demonstrated potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. A specific derivative, compound 10b, showed a COX-2 IC50 of 0.52 μM with a COX-2 selectivity index (SI = 10.73), which compares favorably to the clinical standard celecoxib, which under the same assay conditions exhibited a COX-2 IC50 of 0.78 μM and an SI of 9.51 [1]. This indicates that the pyrazole-sulfonamide scaffold can be optimized to achieve superior potency and selectivity over the benchmark drug. Furthermore, in vivo studies with a related analog, compound 6d, demonstrated a 71.43% reduction in TNF-α and a 77.11% reduction in PGE2, surpassing the effects of both celecoxib and indomethacin [2].

COX-2 Inhibition Inflammation Selectivity Index

MALT1 Protease Inhibition: A Differentiated Mechanism in Immunology and Oncology

The pyrazolylsulfonamide pharmacophore is the central scaffold for a new class of inhibitors targeting Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), a key regulator in NF-κB signaling. A recent patent (WO-2024044730-A1) explicitly claims a broad series of pyrazolylsulfonamide compounds for inhibiting MALT1 and for use in treating proliferative disorders, inflammatory disorders, and autoimmune disorders [1]. This mechanism of action is entirely distinct from the CA, antimicrobial, or COX-2 inhibition discussed above. In contrast, other common pyrazole-based therapeutics, such as sildenafil (PDE5 inhibitor) or celecoxib (COX-2 inhibitor), do not target MALT1.

MALT1 Inhibition Immuno-oncology Autoimmune Disease

Antiproliferative Activity: A Defined Cytotoxic Profile Against Cancer Cell Lines

A recent study evaluated the antiproliferative activity of new pyrazole-4-sulfonamide derivatives, including those based on the 1H-pyrazole-4-sulfonamide core, against a panel of human cancer cell lines [1]. While the unsubstituted parent compound is primarily an intermediate, its 3,5-dimethyl and 1,3,5-trimethyl derivatives exhibited measurable cytotoxic effects. This is a key differentiation point from many simple aromatic sulfonamides, which lack inherent antiproliferative activity. The study provides a baseline for the cytotoxic potential of this scaffold, with specific IC50 values for the most active derivatives providing a benchmark for future optimization efforts [1].

Anticancer Cytotoxicity Cancer Cell Lines

Optimal Research and Industrial Application Scenarios for Procuring 1H-Pyrazole-4-sulfonamide (CAS 27429-59-0)


Lead Optimization in Carbonic Anhydrase Inhibitor Programs

Procure 1H-pyrazole-4-sulfonamide to serve as the core scaffold for a medicinal chemistry campaign targeting specific isoforms of carbonic anhydrase (e.g., hCA IX or hCA XII) for oncology or ophthalmology applications. As demonstrated by the nanomolar KI values of its optimized derivatives [7], this core provides a validated starting point. The unsubstituted nature of the compound allows for systematic exploration of substitution patterns to fine-tune isoform selectivity and pharmacokinetic properties, a strategy supported by parallel synthesis methods [6].

Development of Novel Antimicrobials to Combat Drug Resistance

Utilize 1H-pyrazole-4-sulfonamide as a key intermediate in the synthesis of novel pyrazolyl sulfonamide antibiotics. The established in vitro potency (MIC = 0.5–8 μg/mL) against clinically relevant, drug-resistant Staphylococcus strains [7], combined with the demonstrated synergistic potential with tetracycline [6], makes this an attractive chemical series for developing new antibacterial agents or potentiators of existing therapies to address the global antimicrobial resistance crisis.

Next-Generation Selective COX-2 Inhibitor Design

Employ 1H-pyrazole-4-sulfonamide as a building block for creating new anti-inflammatory agents with a superior therapeutic window. The scaffold has been directly validated in head-to-head studies to produce derivatives with better in vitro potency (IC50 = 0.52 μM) and selectivity (SI = 10.73) than the blockbuster drug celecoxib (IC50 = 0.78 μM, SI = 9.51) [7], and with superior in vivo biomarker reduction [6]. This application scenario targets the creation of follow-on compounds with reduced gastrointestinal and cardiovascular risks.

Chemical Biology Probe Development for MALT1-Dependent Pathways

Procure 1H-pyrazole-4-sulfonamide to synthesize and develop first-in-class chemical probes or lead compounds targeting the MALT1 protease. This is a high-value, differentiated research application supported by recent patent literature claiming the pyrazolylsulfonamide scaffold for treating proliferative and autoimmune disorders [7]. This application is ideal for research groups focused on NF-κB signaling, immunology, and certain B-cell lymphomas, offering a path to a novel therapeutic mechanism distinct from other pyrazole-based drugs.

Quote Request

Request a Quote for 1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.